N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide
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Overview
Description
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide” is a compound that has been mentioned in the context of antitubulin agents . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .
Synthesis Analysis
The synthesis of similar compounds involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of similar derivatives .Chemical Reactions Analysis
Cyanoacetohydrazides, which are related to the compound , can act as both an N- and C-nucleophile. Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
A study by Shams et al. (2010) delved into the synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exploring their antitumor activities. The synthesized compounds demonstrated high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, suggesting their potential as anticancer agents. The diversity of synthesized products, coupled with their significant antiproliferative activity, underscores their promise in cancer research and therapy (Shams et al., 2010).
Identification of Human Metabolites and Transporter-Mediated Excretion
Another study focused on the identification of human metabolites of a novel If channel inhibitor, elucidating the transporter-mediated renal and hepatic excretion of these metabolites. This research provides insights into the metabolic pathways and excretion mechanisms of novel pharmaceutical compounds, aiding in the development of drugs with optimized pharmacokinetic profiles (Umehara et al., 2009).
Synthesis and Antimicrobial Activity
Research by Hossan et al. (2012) on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents revealed that many of these compounds exhibit significant antibacterial and antifungal activities. This study highlights the potential of such compounds in addressing microbial resistance and developing new antimicrobial therapies (Hossan et al., 2012).
Quantum Chemical and Molecular Dynamic Simulation Studies
A study by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of piperidine derivatives on iron. This research contributes to the understanding of how such compounds can be used to protect metals from corrosion, with implications for industrial applications (Kaya et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide are the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses and apoptosis.
Mode of Action
This compound: interacts with its targets, JNK2 and JNK3, by inhibiting their activity . The compound’s 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of these kinases .
Biochemical Pathways
The inhibition of JNK2 and JNK3 by This compound affects various biochemical pathways. These pathways primarily involve the regulation of cellular stress responses and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s acetyl group derivatives have been shown to be more active , suggesting that the compound’s ADME properties may be influenced by its acetyl group.
Result of Action
The inhibition of JNK2 and JNK3 by This compound results in significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This leads to a decrease of cells in other phases of the cell cycle, especially the G0/G1 phase .
Future Directions
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The development of more potent inhibitors by targeting RIPK3 is also a promising direction . The synthesis and biological evaluation of new antitubulin agents containing a similar molecular scaffold have been suggested .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-10(22)21-6-5-13-14(8-19)17(24-15(13)9-21)20-16(23)11-3-2-4-12(18)7-11/h2-4,7H,5-6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFVIMPYPGQAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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